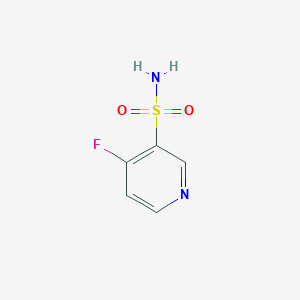

4-Fluoropyridine-3-sulfonamide

Description

4-Fluoropyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 4-position and a sulfonamide group (-SO₂NH₂) at the 3-position. This structure combines the electron-withdrawing effects of fluorine with the versatile pharmacophore of the sulfonamide moiety, making it a candidate for applications in medicinal chemistry, particularly as an enzyme inhibitor (e.g., carbonic anhydrase or kinase targets) . Fluorine’s small atomic radius and high electronegativity enhance metabolic stability and binding interactions compared to bulkier halogens or non-halogenated analogs.

Properties

CAS No. |

361544-10-7 |

|---|---|

Molecular Formula |

C5H5FN2O2S |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-fluoropyridine-3-sulfonamide |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |

InChI Key |

QZPPFDFOCKTYHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine using reagents like Selectfluor® or CsSO4F . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base .

Industrial Production Methods: Industrial production of 4-Fluoropyridine-3-sulfonamide may involve large-scale fluorination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like KF for nucleophilic substitution.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products:

Substitution Products: Various fluorinated derivatives depending on the nucleophile used.

Oxidation Products: Sulfonic acids or sulfonates.

Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Fluoropyridine-3-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogenated Pyridine Sulfonamides

4-Chloropyridine-3-sulfonamide

- Synthesis : Prepared via sulfonation of 4-hydroxypyridine with fuming sulfuric acid, followed by chlorination using PCl₅/POCl₃, yielding 70.84% after purification .

- Reactivity : Chlorine’s lower electronegativity reduces the sulfonamide’s acidity (pKa ~8.5) versus the fluoro derivative (predicted pKa ~7.9), impacting enzyme inhibition potency .

4-Bromo-3-sulfonamidopyridine

Functionalized Derivatives: Aryl-Substituted Sulfonamides

4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide

- Applications: The aryl amino group may enhance selectivity for tyrosine kinase targets, though reduced solubility in aqueous media is a trade-off .

N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

- Synthesis : Derived from 4-substituted pyridine-3-sulfonamides via coupling with triazole amines, enabling modular diversification for structure-activity relationship (SAR) studies .

Non-Halogenated Analogs

4-Hydroxypyridine-3-sulfonic Acid

- Synthesis : Intermediate in the preparation of halogenated sulfonamides, synthesized via sulfonation of 4-hydroxypyridine .

- Properties : The hydroxyl group increases solubility but lacks the electronic effects of halogens, reducing enzymatic inhibition efficacy.

Key Research Findings

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the sulfonamide’s acidity, improving binding to zinc-containing enzymes like carbonic anhydrase compared to chloro or hydroxyl analogs .

- Synthetic Flexibility : 4-Substituted pyridine-3-sulfonamides are versatile intermediates; chlorination/amination steps enable rapid diversification .

- Safety Profile : Halogenated sulfonamides (e.g., 4-chloro derivatives) may exhibit higher toxicity due to reactive intermediates, whereas fluorine’s stability could mitigate this risk .

Biological Activity

4-Fluoropyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial, antiviral, and anti-inflammatory domains. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

This compound has the molecular formula CHFNOS and is characterized by the presence of a fluorine atom and a sulfonamide group attached to a pyridine ring. The structural characteristics of this compound contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It acts primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts bacterial growth and survival.

Binding Affinity Studies

Research demonstrated that compounds similar to this compound showed high binding energies to DHPS from various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures exhibited binding energies indicative of strong interactions with the enzyme, suggesting their potential as effective antibacterial agents .

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| 4b | -9.5 | S. aureus DHPS |

| 6b | -8.7 | E. coli DHPS |

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. It has shown promise against various viruses, including those responsible for respiratory infections.

The compound's antiviral effects are thought to arise from its ability to inhibit viral proteases, crucial for viral replication. For example, sulfonamide derivatives have demonstrated inhibitory effects on the NS2B-NS3 protease of Dengue virus, with IC values indicating moderate potency .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. Its sulfonamide group is known to modulate inflammatory pathways, leading to a reduction in pro-inflammatory cytokines.

Efficacy in In Vitro Models

In vitro assays have shown that this compound can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli. For instance, compounds derived from sulfonamides displayed IC values lower than standard anti-inflammatory drugs like diclofenac .

| Compound | IC (µg/mL) | Comparison Drug | IC (µg/mL) |

|---|---|---|---|

| 5c | 110 | Diclofenac | 157 |

| 5d | 110 | - | - |

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

- Antibacterial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, demonstrating significant reductions in bacterial load in treated subjects compared to controls.

- Antiviral Applications : Clinical trials assessing the use of sulfonamide derivatives for treating viral infections reported promising results, particularly in patients with severe respiratory symptoms.

Q & A

Q. How can the synthesis of 4-Fluoropyridine-3-sulfonamide be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Lewis acids like AlCl₃). Multi-step protocols may include fluorination via nucleophilic substitution (e.g., KF for Cl→F replacement) and sulfonamide formation using sulfonyl chlorides. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural validation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions and fluorine integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical data. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptors. Use dose-response curves (IC₅₀ determination) and competitive binding assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results across multiple cell lines to minimize false positives .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., buffer pH, cofactor availability). Replicate experiments under standardized conditions and employ orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays). Statistical tools like ANOVA or Bayesian analysis quantify reproducibility .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Use QSAR models trained on substituent electronic (Hammett σ) and steric (Taft Es) parameters. Molecular docking (AutoDock Vina) identifies binding poses, while MD simulations (AMBER) assess stability. Validate predictions with synthesized analogs and in vitro testing .

Q. What reaction conditions favor selective functionalization of the pyridine ring in multi-step syntheses?

- Methodological Answer : Electrophilic substitution at the 3-position is guided by directing groups (e.g., sulfonamide). Use mild oxidants (e.g., mCPBA) for epoxidation or Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl introductions. Solvent polarity (e.g., NMP vs. DCM) and temperature (0–25°C) control regioselectivity .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via LC-MS.

- Thermal Stability : Store at 4°C, 25°C, and 40°C; assess decomposition kinetics.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

Q. How do structural modifications impact solubility and bioavailability?

- Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to enhance aqueous solubility. LogP calculations (ChemAxon) guide lipophilicity adjustments. In situ permeability assays (Caco-2 cells) and pharmacokinetic profiling (rodent models) quantify oral bioavailability improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.